molecular formula C24H26N4O4 B2890443 (3,4-Dimethoxyphenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946324-31-8

(3,4-Dimethoxyphenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2890443
CAS No.: 946324-31-8
M. Wt: 434.496
InChI Key: YYNGCYHGTXDNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrimidinyl group, a piperazinyl group, and a dimethoxyphenyl group. The exact structure would need to be determined through techniques such as X-ray diffraction .

Scientific Research Applications

Molecular Interaction Studies

One study focused on molecular interactions, revealing insights into the antagonist activities of specific compounds related to the CB1 cannabinoid receptor. Through conformational analysis and pharmacophore models, researchers have advanced our understanding of the steric and electrostatic requirements for binding to cannabinoid receptors, suggesting potential therapeutic applications in neuropharmacology (J. Shim et al., 2002).

Synthesis and Antioxidant Properties

Another research domain focuses on the synthesis of derivatives and their antioxidant properties. Studies have demonstrated the effective antioxidant power of synthesized bromophenols, comparing their activities with standard antioxidants. This suggests their potential utility in combating oxidative stress-related diseases (H. T. Balaydın et al., 2010).

Bromination and Demethylation Reactions

Research on bromination and demethylation reactions of specific dimethoxyphenyl compounds has led to the isolation of new products. These findings have implications for the development of novel compounds with potential biological activities (Yasin Çetinkaya et al., 2011).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from visnagenone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown promising results in inhibiting cyclooxygenase enzymes and could serve as leads for developing new therapeutic agents (A. Abu‐Hashem et al., 2020).

Multifullerene Derivatives

The acylation of specific fullerene derivatives and the synthesis of multifullerene derivatives have been explored. These studies contribute to the growing field of fullerene chemistry and its potential applications in material science and nanotechnology (S. Zhang et al., 2002).

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-17-25-22(16-23(26-17)32-19-7-5-4-6-8-19)27-11-13-28(14-12-27)24(29)18-9-10-20(30-2)21(15-18)31-3/h4-10,15-16H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNGCYHGTXDNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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